tert-Butyl 3-bromo-5-isopropoxybenzoate
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Overview
Description
Tert-Butyl 3-bromo-5-isopropoxybenzoate: is a chemical compound characterized by its bromo and isopropoxy functional groups attached to a benzoate ester. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Esterification: The compound can be synthesized by first brominating 3-isopropoxybenzoic acid followed by esterification with tert-butanol under acidic conditions.
Direct Esterification: Another method involves the direct esterification of 3-bromo-5-isopropoxybenzoic acid with tert-butanol in the presence of a strong acid catalyst.
Industrial Production Methods:
Batch Process: Industrial production often employs a batch process where the reactants are mixed in a reactor, heated, and stirred to achieve the desired reaction.
Continuous Process: Some industrial setups use a continuous process with a fixed-bed reactor for continuous esterification and bromination.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromo position.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and heat.
Reduction: LiAlH₄ in ether, followed by hydrolysis.
Substitution: Strong nucleophiles like sodium amide (NaNH₂) in liquid ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates or phenols.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents. Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The exact mechanism by which tert-Butyl 3-bromo-5-isopropoxybenzoate exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system and the intended use of the compound.
Comparison with Similar Compounds
Tert-Butyl 3-bromo-5-iodobenzoate: Similar structure but with an iodine atom instead of isopropoxy.
Tert-Butyl 3-bromo-5-hydroxybenzoate: Similar structure but with a hydroxyl group instead of isopropoxy.
Uniqueness: The presence of the isopropoxy group in tert-Butyl 3-bromo-5-isopropoxybenzoate provides unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.
This compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
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Properties
IUPAC Name |
tert-butyl 3-bromo-5-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-9(2)17-12-7-10(6-11(15)8-12)13(16)18-14(3,4)5/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWFZVDTEWUNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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